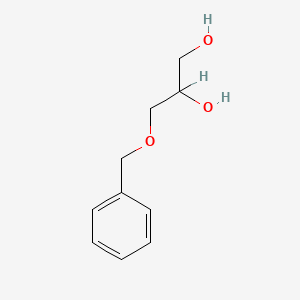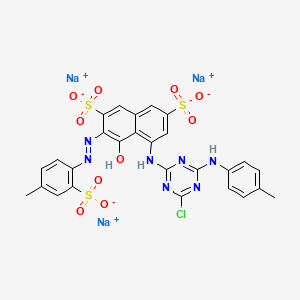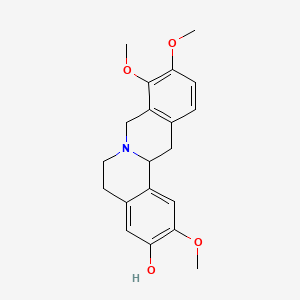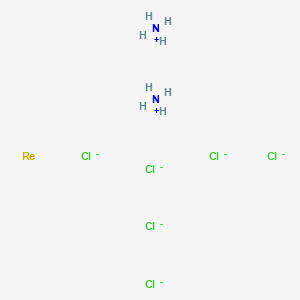
Cloruro de indio(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It exists in two polymorphic forms: a yellow cubic form below 120°C and a red orthorhombic form above this temperature . Indium(I) chloride is one of three known indium chlorides and is notable for its unique structural and chemical properties.
Aplicaciones Científicas De Investigación
Indium(I) chloride has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Indium(I) chloride, also known as indium monochloride, is primarily used in the field of nuclear medicine. It is a radioactive tracer for labeling monoclonal antibodies in certain preparations such as OncoScint, ProstaScint, and Zevalin . These monoclonal antibodies are the primary targets of Indium(I) chloride .
Mode of Action
The mode of action of Indium(I) chloride is related to its ability to label monoclonal antibodies. This labeling allows these antibodies to be tracked in vivo, enabling diagnostic imaging procedures . The specific interactions between Indium(I) chloride and its targets can vary depending on the type of monoclonal antibody being labeled .
Biochemical Pathways
The biochemical pathways affected by Indium(I) chloride are primarily related to its role as a radioactive tracer. By labeling monoclonal antibodies, it allows for the tracking of these antibodies as they interact with their targets within the body . The specific pathways affected can vary depending on the type of antibody being labeled and the nature of the target .
Pharmacokinetics
Indium-111, a radioisotope of indium, has a half-life of 67.3 hours, making it suitable for vectors with longer pharmacokinetic profiles .
Result of Action
The result of Indium(I) chloride’s action is the successful labeling of monoclonal antibodies, enabling them to be tracked within the body. This allows for in vivo diagnostic imaging procedures, providing valuable information for medical diagnosis and treatment .
Análisis Bioquímico
Biochemical Properties
Indium(I) Chloride can react with several ligands to form organometallic complexes of indium . These complexes have been investigated for various medicinal and biological applications due to their ability to capture electrons when exposed to gamma radiation .
Cellular Effects
It is known that indium complexes can have antimicrobial activities against various microorganisms .
Molecular Mechanism
It is known that the relatively high energy level of the 5s electrons of the indium center make InCl susceptible to oxidation as well as disproportionation into In (0) and InCl3 .
Métodos De Preparación
Indium(I) chloride can be synthesized by heating indium metal with indium trichloride in a sealed tube . The reaction conditions typically involve high temperatures to facilitate the formation of the compound. The structure of the yellow polymorph resembles that of sodium chloride, with Cl-In-Cl angles ranging between 71° and 130°, while the red polymorph crystallizes in the thallium(I) iodide motif .
Análisis De Reacciones Químicas
Indium(I) chloride undergoes various chemical reactions, including:
Disproportionation: It can disproportionate into indium metal and indium trichloride, especially in the presence of tetrahydrofuran.
Lewis Acid Catalysis: Indium(I) chloride acts as a Lewis acid catalyst in organic reactions such as Friedel-Crafts acylations and Diels-Alder reactions.
Common reagents and conditions for these reactions include oxidizing agents for oxidation reactions and tetrahydrofuran for facilitating disproportionation. Major products formed from these reactions include indium metal and indium trichloride.
Comparación Con Compuestos Similares
Indium(I) chloride can be compared with other indium halides such as indium(I) fluoride, indium(I) bromide, and indium(I) iodide . These compounds share similar chemical properties but differ in their reactivity and applications. For example, indium(I) fluoride is less commonly used as a catalyst compared to indium(I) chloride, while indium(I) iodide has unique applications in organic synthesis due to its reactivity with carbon-iodide bonds .
Indium(I) chloride stands out due to its dual polymorphic forms and its versatility as a catalyst in organic synthesis and its role in radiopharmaceuticals.
Propiedades
Número CAS |
13465-10-6 |
|---|---|
Fórmula molecular |
ClIn |
Peso molecular |
150.27 g/mol |
Nombre IUPAC |
indium(1+);chloride |
InChI |
InChI=1S/ClH.In/h1H;/q;+1/p-1 |
Clave InChI |
APHGZSBLRQFRCA-UHFFFAOYSA-M |
SMILES |
Cl[In] |
SMILES canónico |
[Cl-].[In+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













